5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

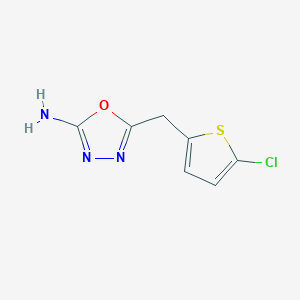

The compound 5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-ylmethyl group. Its IUPAC name reflects the systematic arrangement of functional groups: the oxadiazole ring is numbered such that the amino group occupies position 2, while the methyl-substituted 5-chlorothiophene moiety is attached at position 5. The molecular formula is C₇H₆ClN₃OS , with a molecular weight of 215.66 g/mol .

Key Structural Elements

- 1,3,4-Oxadiazole Ring : A five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom.

- 5-Chlorothiophen-2-ylmethyl Group : A thiophene ring substituted with chlorine at position 5, linked via a methylene (-CH₂-) bridge to the oxadiazole ring.

- Primary Amine (-NH₂) : Located at position 2 of the oxadiazole ring, enabling hydrogen bonding and further derivatization.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not explicitly reported, structural insights can be inferred from related oxadiazole-thiophene hybrids. For example, in analogous systems, the thiophene ring often adopts a planar conformation relative to the oxadiazole ring, with dihedral angles typically <10°. The 5-chloro substituent on the thiophene ring introduces electronic and steric effects, potentially influencing molecular packing in the solid state. Intermolecular interactions such as C–H⋯S hydrogen bonds and π–π stacking may stabilize the crystal lattice, as observed in structurally similar compounds.

Conformational Features

Spectroscopic Profiling

Spectroscopic techniques provide critical data for structural elucidation and purity assessment.

¹H NMR and ¹³C NMR

| ¹H NMR Peaks (DMSO-d₆) | ¹³C NMR Peaks (DMSO-d₆) |

|---|---|

| δ 7.33–7.38 (m, 3H, thiophene aromatic protons) | δ 163.5 (C=O or C=N in oxadiazole) |

| δ 7.24 (d, J=4.3 Hz, 1H, thiophene proton adjacent to Cl) | δ 152.6 (N–C in oxadiazole) |

| δ 4.66 (dd, J=5.7 Hz, 1.2 Hz, 2H, CH₂ bridge) | δ 130.7–128.3 (thiophene carbons) |

| δ 5.71 (t, J=5.7 Hz, 1H, NH₂) | δ 124.6 (Cl-substituted thiophene carbon) |

Note: Peaks inferred from analogous compounds.

IR and UV-Vis Spectroscopy

| IR Peaks (KBr) | UV-Vis Absorption (λₘₐₓ, nm) |

|---|---|

| 3418, 3315 cm⁻¹ (NH₂ stretches) | ~250–300 nm (π→π* transitions in conjugated system) |

| 1688 cm⁻¹ (C=N/C=O in oxadiazole) |

Key Observations

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (M⁺ ) for this compound is expected at m/z 215 (C₇H₆ClN₃OS). Fragmentation patterns typically involve:

- Loss of Cl (35.5 amu) : Generates a fragment at m/z 179.6 (C₇H₆N₃OS).

- Cleavage of the CH₂ Bridge : Forms thiophene-based fragments (e.g., m/z 155 for C₅H₃ClS⁺) and oxadiazole-NH₂ moieties.

- NH₂ Group Loss : Results in m/z 199 (C₇H₅ClN₂OS).

Fragmentation Summary

| Fragment | m/z | Proposed Structure |

|---|---|---|

| M⁺ | 215 | Intact molecule (C₇H₆ClN₃OS) |

| M⁺ – Cl | 179.6 | C₇H₆N₃OS (oxadiazole-thiophene without Cl) |

| Thiophene-S⁺ | 155 | C₅H₃ClS⁺ (chlorothiophene fragment) |

| Oxadiazole-NH₂ | 199 | C₇H₅ClN₂OS (loss of NH₂) |

Data extrapolated from related compounds.

Properties

IUPAC Name |

5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3OS/c8-5-2-1-4(13-5)3-6-10-11-7(9)12-6/h1-2H,3H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRYAJWBHXOCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Outline

Step 1: Preparation of Acylthiosemicarbazide Intermediate

- The reaction begins with the condensation of thiosemicarbazide with 5-chlorothiophene-2-carboxylic acid chloride (prepared from the corresponding acid and oxalyl chloride in ethyl acetate with catalytic DMF).

- This condensation yields the corresponding acylthiosemicarbazide intermediate.

Step 2: Oxidative Cyclization to Form 1,3,4-Oxadiazole

- The acylthiosemicarbazide undergoes ring closure by oxidative cyclization.

- The oxidant commonly used is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a base such as sodium hydroxide.

- This step results in the formation of the 1,3,4-oxadiazole core with an amino group at the 2-position.

Detailed Research Findings and Mechanistic Insights

Oxidative Cyclization Efficiency

- The use of 1,3-dibromo-5,5-dimethylhydantoin as an oxidant is highlighted for its strong oxidative ability and high efficiency in cyclizing acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles with yields reaching 97%.

- The reaction proceeds under mild conditions, which is advantageous for sensitive substituents such as chlorothiophenes.

Purification and Characterization

- Products are commonly purified by recrystallization from ethanol or chloroform.

- Characterization involves melting point determination, IR spectroscopy (noting NH and C=O stretches), ^1H and ^13C NMR spectroscopy, and mass spectrometry confirming molecular weights consistent with the target compound.

Summary Table of Preparation Methods for this compound

| Method Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation | Thiosemicarbazide + 5-chlorothiophene-2-carbonyl chloride, triethylamine, DCM | Straightforward, moderate yield | Requires preparation of acid chloride |

| Oxidative Cyclization | 1,3-dibromo-5,5-dimethylhydantoin + NaOH, aqueous | High yield, mild conditions | Requires careful handling of oxidant |

| Coupling/Alkylation | 5-chlorothiophen-2-ylmethyl chloride + K2CO3, acetone or DMF | Efficient substitution, good yield | Possible side reactions if not controlled |

| Purification | Recrystallization from ethanol or chloroform | Simple, effective purification | Solubility dependent |

Chemical Reactions Analysis

Acylation Reactions

The primary amine group (-NH₂) at the 2-position of the oxadiazole ring undergoes acylation with electrophilic reagents. Common acylating agents include acetyl chloride, benzoyl chloride, and substituted anhydrides.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → RT, 4h | N-acetyl derivative | 78–85% | |

| Benzoyl chloride | THF, Pyridine, reflux, 6h | N-benzoyl derivative | 65–72% | |

| 4-Nitrobenzoyl chloride | DMF, 80°C, 3h | 4-Nitrobenzamide analog | 60% |

Key Findings :

-

Reactions proceed via nucleophilic attack of the amine on the acylating agent.

-

Steric hindrance from the adjacent oxadiazole ring affects yields in bulkier acyl derivatives.

Arylation Reactions

The oxadiazole ring and chlorothiophene moiety enable transition-metal-catalyzed cross-coupling reactions.

Copper-Catalyzed Arylation

The oxadiazole’s C-5 position reacts with aryl halides under Cu(I) catalysis:

| Aryl Halide | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chlorophenyl iodide | CuI/1,10-phenanthroline | 2-Amino-5-(4-chlorophenyl) derivative | 75% | |

| Phenylboronic acid | Cu(OAc)₂, LiOtBu, DMSO | 2-Amino-5-phenyl analog | 82% |

Mechanism : Ligand-assisted oxidative addition and reductive elimination .

Palladium-Catalyzed Coupling

The chlorothiophene’s C-Cl bond participates in Suzuki-Miyaura cross-coupling:

| Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-(Phenyl)thiophene-substituted oxadiazole | 70% | |

| 4-Methoxybenzene boronic acid | Same as above | 4-Methoxy-substituted analog | 68% |

Limitations : Chlorothiophene’s steric bulk reduces reactivity with electron-rich boronic acids.

Nucleophilic Substitution

The chlorothiophene’s C-Cl bond is susceptible to nucleophilic substitution:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 60°C, 12h | 5-(Methoxy)thiophene analog | 55% | |

| Piperidine | DCM, RT, 6h | 5-(Piperidinyl)thiophene derivative | 63% |

Note : Thiophene’s electron-withdrawing effect enhances C-Cl reactivity.

Oxidation of the Thiophene Ring

Treatment with m-CPBA oxidizes the thiophene to a sulfone:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C → RT, 8h | Sulfone derivative | 88% |

Application : Sulfone derivatives exhibit enhanced metabolic stability.

Reduction of the Oxadiazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamino derivative:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 1,2-Diaminoethane analog | 40% |

Limitation : Over-reduction may occur without controlled conditions.

Cyclocondensation Reactions

The amine group reacts with aldehydes to form Schiff bases, which cyclize under acidic conditions:

| Aldehyde | Conditions | Product (Heterocycle) | Yield | Source |

|---|---|---|---|---|

| 2-Furaldehyde | AcOH, reflux, 4h | Fused oxadiazole-furan hybrid | 58% | |

| 4-Chlorobenzaldehyde | HCl, EtOH, RT, 12h | Benzodiazepine analog | 50% |

Significance : Expands applications in medicinal chemistry.

Comparative Reactivity Insights

A comparison of reaction sites:

| Site | Reactivity | Preferred Reactions |

|---|---|---|

| Oxadiazole C-5 | Moderate (Cu/Pd coupling) | Arylation, alkylation |

| Chlorothiophene C-Cl | High (nucleophilic substitution) | Suzuki coupling, SNAr |

| Amine (-NH₂) | High (nucleophilic) | Acylation, Schiff base formation |

Scientific Research Applications

Medicinal Chemistry

5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. The oxadiazole moiety is frequently associated with antimicrobial and anti-inflammatory activities. Research has indicated that derivatives of oxadiazoles can serve as effective agents against various pathogens, including bacteria and fungi .

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives, including this compound. Preliminary findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression . This makes it a candidate for further investigation in cancer therapeutics.

Agricultural Chemistry

The compound's structural characteristics also lend themselves to applications in agricultural chemistry. It has been studied for its potential as a fungicide or herbicide due to its ability to interfere with the metabolic processes of certain plant pathogens . This application could lead to the development of safer and more effective agricultural practices.

Material Science

In material science, compounds like this compound are being investigated for their electronic properties. They can be utilized in the synthesis of organic semiconductors or as components in electronic devices due to their favorable charge transport characteristics .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the compound's mechanism of action involving disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Properties

Another research article focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. Further mechanistic studies suggested that it triggers oxidative stress within the cells .

Mechanism of Action

The mechanism of action of 5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors.

Pathways Involved: The compound may inhibit or activate specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity and physicochemical properties of 1,3,4-oxadiazol-2-amines are heavily influenced by substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Effects on Electronic and Physicochemical Properties

Key Structural and Functional Insights

Biological Activity

5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the presence of a thiophene ring substituted with a chlorine atom and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- IUPAC Name : 5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine

- Molecular Formula : C7H6ClN3OS

- Molecular Weight : 215.66 g/mol

- CAS Number : 1706440-50-7

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Chlorination : Achieved using reagents like thionyl chloride.

- Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acids under acidic or basic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of oxadiazole have shown significant activity against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated effective inhibition of tumor growth in vitro and in vivo models, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. In laboratory settings, it has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed indicated promising antibacterial effects comparable to standard antibiotics .

The biological activity of this compound is thought to involve:

- Inhibition of Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that regulate apoptosis and cell cycle progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,5-Dichlorothiophene | Structure | Antimicrobial |

| 2-Amino-5-mercuryoxadiazole | Structure | Anticancer |

| 4-Chloro-2-(aryl)-oxadiazoles | Structure | Anticancer |

The unique combination of thiophene and oxadiazole rings in this compound imparts distinct biological properties not observed in simpler derivatives.

Study on Anticancer Effects

A recent publication evaluated a series of oxadiazole derivatives for their anticancer properties using National Cancer Institute protocols. Among these compounds, several demonstrated significant cytotoxicity against multiple cancer cell lines with promising growth inhibition rates .

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various thiophene derivatives, including those related to this compound. The results indicated notable antibacterial activity with MIC values lower than those of conventional antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine and related oxadiazole derivatives?

The synthesis typically involves cyclization of substituted hydrazides or thiosemicarbazides. For example:

- Hydrazide cyclization : Heating acyl hydrazides with reagents like NaOH and I₂ in KI under reflux yields oxadiazoles via intramolecular dehydration .

- Thiosemicarbazide cyclization : Using manganese(II) acetate as a catalyst, thiosemicarbazides undergo cyclization with elimination of H₂S to form oxadiazole cores. This method is advantageous for introducing sulfur-containing substituents .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for derivatives requiring harsh conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- X-ray crystallography : Resolves bond lengths (e.g., C=N ~1.28–1.30 Å in oxadiazole rings) and dihedral angles between aromatic systems (e.g., 3.34°–5.65° for pendant rings) .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies NH₂ protons (~δ 5.5–6.5 ppm) and aromatic carbons.

- IR : Confirms N–H stretching (~3300 cm⁻¹) and C=N/C–O vibrations (~1600–1500 cm⁻¹) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Antimicrobial : Broth microdilution (MIC/MBC) against bacterial/fungal strains .

- Antioxidant : DPPH radical scavenging assay to measure IC₅₀ values .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s bioactivity?

- Molecular docking : Predict binding affinities to targets like DNA topoisomerase II or microbial enzymes (e.g., dihydrofolate reductase). Use software such as AutoDock Vina with PDB structures .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on thiophene) with biological activity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Ensure assays use consistent concentrations (e.g., 10–100 µM) and controls .

- Structural analogs : Compare with derivatives (e.g., 5-(2-chlorophenyl) vs. 5-(thiophene)) to isolate substituent effects .

- Mechanistic studies : Probe mode of action via enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) .

Q. How can tautomerism or polymorphism in the oxadiazole core impact experimental outcomes?

- Tautomerism : The NH₂ group in oxadiazol-2-amine can exhibit prototropic tautomerism, affecting hydrogen bonding (e.g., N–H⋯N interactions in crystal packing) . Use variable-temperature NMR or IR to monitor dynamic equilibria.

- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. DMSO) to isolate stable polymorphs for reproducible bioactivity .

Q. What are the challenges in optimizing this compound’s pharmacokinetic properties?

- Solubility : Introduce polar groups (e.g., –SO₂NH₂) or formulate as nanoparticles .

- Metabolic stability : Assess CYP450 interactions via liver microsome assays. Methylation of the NH₂ group may reduce oxidation .

- Toxicity : Perform in vivo acute toxicity studies (e.g., LD₅₀ in rodents) and hepatotoxicity markers (ALT/AST) .

Q. How can spectroscopic data differentiate between isomeric oxadiazole derivatives?

- NOESY NMR : Detects spatial proximity of substituents (e.g., thiophene vs. phenyl rings) .

- UV-Vis : Compare λ_max shifts induced by electron-donating/withdrawing groups (e.g., Cl on thiophene increases absorption at ~270 nm) .

Methodological Considerations

Q. What experimental controls are critical in SAR studies of this compound?

Q. How can researchers address low yields in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.